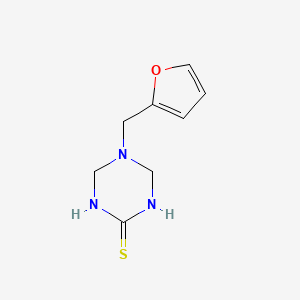![molecular formula C17H14ClN3O6S B10894159 {2-chloro-4-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid](/img/structure/B10894159.png)
{2-chloro-4-[(E)-(2-{[(4-nitrophenyl)sulfanyl]acetyl}hydrazinylidene)methyl]phenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is a complex organic compound with a molecular formula of C20H17ClN4O4S3. This compound is notable for its unique structure, which includes a chlorinated phenoxyacetic acid backbone and a nitrophenylsulfanyl group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID typically involves multiple steps:
Formation of the Phenoxyacetic Acid Backbone: This step involves the reaction of 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide to form 2-chlorophenoxyacetic acid.
Introduction of the Hydrazono Group: The hydrazono group is introduced by reacting the phenoxyacetic acid derivative with hydrazine hydrate under acidic conditions.
Attachment of the Nitrophenylsulfanyl Group: This step involves the reaction of the hydrazono derivative with 4-nitrobenzenesulfenyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID undergoes various chemical reactions, including:
Oxidation: The nitrophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom on the phenoxyacetic acid backbone can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) can be used as reducing agents.
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxyacetic acid derivatives.
Scientific Research Applications
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets and pathways. The nitrophenylsulfanyl group can interact with thiol-containing enzymes, potentially inhibiting their activity. The hydrazono group may also interact with various biological targets, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares the chlorinated and nitro-substituted aromatic ring but lacks the phenoxyacetic acid and hydrazono groups.
4-Nitrophenylsulfanylacetic Acid: Contains the nitrophenylsulfanyl group but lacks the chlorinated phenoxyacetic acid backbone.
Uniqueness
2-{2-CHLORO-4-[((E)-2-{2-[(4-NITROPHENYL)SULFANYL]ACETYL}HYDRAZONO)METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C17H14ClN3O6S |
|---|---|
Molecular Weight |
423.8 g/mol |
IUPAC Name |
2-[2-chloro-4-[(E)-[[2-(4-nitrophenyl)sulfanylacetyl]hydrazinylidene]methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C17H14ClN3O6S/c18-14-7-11(1-6-15(14)27-9-17(23)24)8-19-20-16(22)10-28-13-4-2-12(3-5-13)21(25)26/h1-8H,9-10H2,(H,20,22)(H,23,24)/b19-8+ |
InChI Key |
FJIRQMQZVSXXMD-UFWORHAWSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)O)Cl |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])SCC(=O)NN=CC2=CC(=C(C=C2)OCC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}-6-methoxyphenol](/img/structure/B10894079.png)


![3-[(4-{(E)-[1-(2,3-dimethylphenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B10894107.png)
![7-(difluoromethyl)-N-(4-methoxybenzyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10894113.png)
![Ethyl 4,5-dimethyl-2-{[(4-methylphenyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B10894119.png)
amino}methyl)benzenesulfonamide](/img/structure/B10894123.png)
![N-[1-(2,6-dichlorobenzyl)-1H-pyrazol-3-yl]-5-methyl-4-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B10894130.png)
![13-(difluoromethyl)-4-[3-[(4-ethoxyphenoxy)methyl]phenyl]-11-methyl-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B10894136.png)
![4-chloro-3-{5-[(E)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid](/img/structure/B10894139.png)
![1-ethyl-7-(4-methoxyphenyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894145.png)
![7-(5-chlorothiophen-2-yl)-1-(prop-2-en-1-yl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10894153.png)
![Methyl 2-({[3-(2-fluorophenyl)-1,2-oxazol-5-yl]carbonyl}amino)benzoate](/img/structure/B10894168.png)
![2,6-Dichlorophenyl {[3-(7-phenyl-7H-pyrazolo[4,3-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)-1H-pyrazol-1-YL]methyl} ether](/img/structure/B10894172.png)
